molecular formula C17H30O2Si B14338266 2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol CAS No. 106693-78-1

2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol

Cat. No.: B14338266
CAS No.: 106693-78-1
M. Wt: 294.5 g/mol
InChI Key: JLOZYFBYVUCDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups and a methoxy(dimethyl)silyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with methoxy(dimethyl)silyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant to prevent the degradation of polymers and other materials.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing oxidative damage in cells.

    Industry: It is used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.

Mechanism of Action

The antioxidant properties of 2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The phenolic group plays a crucial role in this process by undergoing redox reactions that mitigate oxidative stress. The methoxy(dimethyl)silyl group enhances the compound’s stability and solubility, making it more effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol:

    2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties, it is used in fuels and lubricants.

    2,6-Di-tert-butylphenol: Utilized as a stabilizer in polymers and other materials.

Uniqueness

2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol stands out due to the presence of the methoxy(dimethyl)silyl group, which enhances its solubility and stability compared to other similar compounds. This unique structural feature makes it particularly effective in applications where enhanced stability and solubility are desired.

Properties

CAS No.

106693-78-1

Molecular Formula

C17H30O2Si

Molecular Weight

294.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[methoxy(dimethyl)silyl]phenol

InChI

InChI=1S/C17H30O2Si/c1-16(2,3)12-10-13(17(4,5)6)15(18)14(11-12)20(8,9)19-7/h10-11,18H,1-9H3

InChI Key

JLOZYFBYVUCDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)OC)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.